molecular formula C13H17NO2 B2622642 Ethyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate CAS No. 2089707-30-0

Ethyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Cat. No.: B2622642
CAS No.: 2089707-30-0
M. Wt: 219.284
InChI Key: OATJIUSKPBYQBT-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and natural products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

Ethyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: This compound is investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ethyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate neurotransmitter levels and inhibit certain enzymatic activities, leading to its observed biological effects . The pathways involved include the inhibition of monoamine oxidase (MAO) and the modulation of dopaminergic and serotonergic systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl group at the 5-position enhances its interaction with certain biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

ethyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-16-13(15)12-11-6-4-5-9(2)10(11)7-8-14-12/h4-6,12,14H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATJIUSKPBYQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=CC=CC(=C2CCN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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